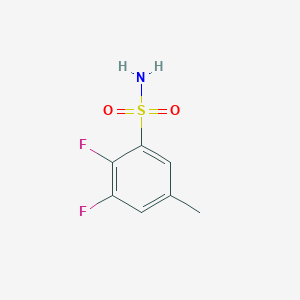

2,3-Difluoro-5-methylbenzenesulfonamide

CAS No.: 1803812-81-8

Cat. No.: VC2773210

Molecular Formula: C7H7F2NO2S

Molecular Weight: 207.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803812-81-8 |

|---|---|

| Molecular Formula | C7H7F2NO2S |

| Molecular Weight | 207.2 g/mol |

| IUPAC Name | 2,3-difluoro-5-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

| Standard InChI Key | PHXLKNFUIFXNEW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F |

| Canonical SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F |

Introduction

Physical and Chemical Properties

Structural Information

2,3-Difluoro-5-methylbenzenesulfonamide features a benzene ring with strategic substitutions: two fluorine atoms at positions 2 and 3, a methyl group at position 5, and a sulfonamide moiety. The compound is represented by the molecular formula C7H7F2NO2S and has a molecular weight of 207.20 g/mol . The presence of the sulfonamide group (-SO2NH2) contributes to its potential hydrogen bonding capabilities, which may play a significant role in its interactions with biological targets.

Table 1: Structural Identifiers for 2,3-Difluoro-5-methylbenzenesulfonamide

| Identifier Type | Value |

|---|---|

| CAS Number | 1803812-81-8 |

| PubChem CID | 119018924 |

| Molecular Formula | C7H7F2NO2S |

| Molecular Weight | 207.20 g/mol |

| IUPAC Name | 2,3-difluoro-5-methylbenzenesulfonamide |

| InChI | InChI=1S/C7H7F2NO2S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |

| InChIKey | PHXLKNFUIFXNEW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=C1)S(=O)(=O)N)F)F |

Synthesis and Characterization

Synthetic Routes

Biological Activities and Applications

Research Applications

2,3-Difluoro-5-methylbenzenesulfonamide serves as a valuable research tool and synthetic building block in medicinal chemistry and drug discovery programs. Its applications include:

-

Structure-Activity Relationship (SAR) Studies: The compound can be utilized in systematic investigations of structure-activity relationships, helping researchers understand how structural modifications affect biological activity profiles.

-

Synthetic Intermediate: As a functionalized scaffold, it provides opportunities for further derivatization to develop compound libraries with enhanced or tailored biological properties.

-

Probe Compound: Its defined structure makes it suitable as a molecular probe for investigating specific biological pathways and mechanisms.

The research community's interest in sulfonamides continues to drive the exploration of compounds like 2,3-Difluoro-5-methylbenzenesulfonamide for their potential in addressing unmet medical needs.

Future Research Directions

The investigation of 2,3-Difluoro-5-methylbenzenesulfonamide presents several promising avenues for future research:

-

Comprehensive Biological Profiling: Systematic evaluation of the compound's activity against diverse biological targets, including enzymes, receptors, and cellular systems.

-

Structural Optimization: Design and synthesis of structural analogs to enhance potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Detailed investigations into the molecular mechanisms underlying observed biological activities.

-

Combination Studies: Exploration of synergistic effects when combined with established therapeutic agents.

These research directions could potentially uncover novel applications for 2,3-Difluoro-5-methylbenzenesulfonamide or lead to the development of structurally related compounds with enhanced pharmacological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume